molecular formula C22H21N3O4 B2671029 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide CAS No. 941883-10-9

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide

Cat. No.: B2671029
CAS No.: 941883-10-9
M. Wt: 391.427
InChI Key: OHQZUUPWANFMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyridazinone-based Compounds

Pyridazinone derivatives have evolved from their initial applications in agrochemicals to become critical pharmacophores in drug discovery. Early work in the 1980s identified pyridazinones such as pyridaben as potent acaricides, leveraging their ability to inhibit mitochondrial electron transport in pests. Subsequent research revealed the scaffold’s versatility, enabling modifications that enhanced bioactivity across therapeutic domains. By the 2020s, pyridazinones were recognized for their anti-inflammatory, anticancer, and antimicrobial properties, driven by their capacity to interact with diverse biological targets such as phosphodiesterases, kinases, and G-protein-coupled receptors.

The structural flexibility of pyridazinone derivatives allows for targeted substitutions at the 3-, 4-, and 6-positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. For example, alkylation at the nitrogen atom of the pyridazinone ring has been shown to improve metabolic stability, while aromatic substituents enhance receptor binding affinity. These advancements laid the groundwork for developing hybrid compounds like 2-(3-(benzo[d]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide, which integrates heterocyclic and aryl motifs to optimize bioactivity.

Significance in Medicinal Chemistry Research

Pyridazinone derivatives occupy a unique niche in medicinal chemistry due to their dual functionality as enzyme inhibitors and receptor modulators. Recent studies highlight their role in modulating oxidative stress pathways, with specific derivatives demonstrating potent antioxidant activity by scavenging free radicals and upregulating endogenous defense mechanisms. Additionally, their planar aromatic structure facilitates π-π stacking interactions with biological macromolecules, making them ideal candidates for targeting DNA topoisomerases and histone deacetylases in cancer therapy.

The incorporation of a benzo[d]dioxole moiety in 2-(3-(benzo[d]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide introduces electron-rich regions that enhance binding to hydrophobic protein pockets, a strategy employed in the design of kinase inhibitors. Meanwhile, the mesitylacetamide group contributes steric bulk, potentially reducing off-target interactions and improving selectivity. Such structural innovations underscore the compound’s potential as a lead candidate for multifunctional therapeutics.

Research Objectives and Scope

This article aims to:

  • Elucidate the synthetic routes for 2-(3-(benzo[d]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide.
  • Analyze its structural features in relation to bioactivity.
  • Assess its pharmacological relevance within the pyridazinone family.

The scope excludes clinical applications, focusing instead on mechanistic insights and molecular design principles.

Structural Features and Pharmacological Significance

The compound’s structure integrates three key components:

  • Pyridazinone Core : The 6-oxopyridazin-1(6H)-yl group serves as a hydrogen bond acceptor, facilitating interactions with catalytic residues in enzyme active sites.
  • Benzo[d]dioxole Substituent : This bicyclic ether enhances lipophilicity and metabolic stability while providing a rigid framework for spatial alignment with target proteins.
  • N-mesitylacetamide Side Chain : The mesityl group (2,4,6-trimethylphenyl) introduces steric hindrance, reducing susceptibility to cytochrome P450-mediated oxidation and prolonging half-life.

Table 1: Key Structural Motifs and Their Pharmacological Roles

Structural Motif Pharmacological Role
Pyridazinone core Enzyme inhibition via electron-deficient ring
Benzo[d]dioxole Enhanced binding to hydrophobic pockets
N-mesitylacetamide Improved metabolic stability and selectivity

The synergistic effects of these motifs position the compound as a promising candidate for further preclinical evaluation.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-13-8-14(2)22(15(3)9-13)23-20(26)11-25-21(27)7-5-17(24-25)16-4-6-18-19(10-16)29-12-28-18/h4-10H,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQZUUPWANFMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of benzo[d][1,3]dioxole derivatives in a coupling reaction with the pyridazinone intermediate.

    Attachment of the Mesitylacetamide Group: This final step can be carried out through an amide coupling reaction using mesityl chloride and the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

  • Antitumor Activity : Research indicates that derivatives of pyridazine compounds exhibit promising antitumor effects. For instance, the introduction of specific substituents can enhance the cytotoxicity against cancer cell lines. Studies have shown that compounds similar to 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide can inhibit tumor growth in vitro and in vivo settings .
  • Antimicrobial Properties : The presence of the benzo[d][1,3]dioxole structure may contribute to antimicrobial activity. Research has demonstrated that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structural features may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The mechanism often involves modulation of oxidative stress pathways and inflammation .

Case Studies

Several case studies highlight the compound's potential:

  • Case Study 1 : A study investigated the antitumor effects of structurally related compounds on human cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .
  • Case Study 2 : Another research project focused on the antimicrobial efficacy of derivatives containing the benzo[d][1,3]dioxole structure. Testing against Gram-positive and Gram-negative bacteria revealed potent activity, supporting further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxole Moieties

  • 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Compound 13) Structure: Coumarin core with a benzo[d][1,3]dioxol-5-yl substituent. Synthesis: Derived from 2-(benzo[d][1,3]dioxol-5-yl)acetic acid (32% yield) via cyclization . Properties: Melting point 168–170°C; IR bands at 1,715 cm⁻¹ (lactone C=O). Comparison: Lacks the pyridazinone and mesityl groups but shares the benzo[d][1,3]dioxole unit, which may confer similar metabolic stability.
  • 3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (Compound 14)

    • Structure : Coumarin with 3,4-dimethoxyphenyl instead of benzo[d][1,3]dioxole.
    • Synthesis : 55% yield from 2-(3,4-dimethoxyphenyl)acetic acid .
    • Comparison : Methoxy groups provide electron-donating effects, contrasting with the electron-rich dioxole ring in the target compound.

Pyridazinone and Acetamide Derivatives

  • 2-(3-(Benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide Structure: Nearly identical to the target compound but substitutes mesityl with a 3-methylisoxazol-5-yl group .
  • 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) Structure: Benzoxazine fused with pyrimidine, synthesized via Cs₂CO₃-mediated coupling . Comparison: Shares acetamide-like linkages but diverges in heterocyclic core, likely altering target selectivity.

Amide-Linked Compounds with Bulky Substituents

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
    • Structure : Benzamide with a bulky N-substituent.
    • Properties : Features an N,O-bidentate directing group for metal-catalyzed C–H functionalization .
    • Comparison : Highlights the role of bulky amide substituents in directing chemical reactivity, relevant to the mesityl group’s steric effects in the target compound.

Structural Characterization

  • X-ray Crystallography : Tools like SHELXL and Mercury are critical for confirming molecular geometry, especially for the mesityl group’s spatial arrangement.
  • Spectroscopy : Consistent use of ¹H/¹³C NMR, IR, and MS across analogs (e.g., ).

Functional and Pharmacological Implications

  • Pyridazinone Core: Known for roles in vasodilation and phosphodiesterase inhibition; the target compound’s substitution pattern may modulate these effects.
  • Mesityl vs. Isoxazole : The mesityl group’s bulk may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents .
  • Benzo[d][1,3]dioxole : May reduce oxidative metabolism, improving half-life relative to methoxy-substituted analogs .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Properties
Target Compound Pyridazinone Benzo[d][1,3]dioxole, Mesityl N/A High lipophilicity
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one Coumarin Benzo[d][1,3]dioxole 168–170 Lactone C=O (1,715 cm⁻¹)
N-(3-Methylisoxazol-5-yl) Analog Pyridazinone Benzo[d][1,3]dioxole, Isoxazole N/A Improved aqueous solubility
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Bulky N-substituent N/A Metal-coordination capability

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide (CAS Number: 1257549-42-0) has garnered interest in the scientific community for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N5O5C_{24}H_{21}N_{5}O_{5}, with a molecular weight of 459.5 g/mol . The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyridazine ring, which are known for their diverse biological activities.

PropertyValue
Molecular Formula C24H21N5O5
Molecular Weight 459.5 g/mol
CAS Number 1257549-42-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, research indicates that various derivatives exhibit significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). In particular, compounds incorporating benzo[d][1,3]dioxole have shown IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Table: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference Drug IC50 (µM)
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.387.46
HCT1161.548.29
MCF74.524.56

These findings suggest that the compound may interact with key pathways involved in tumor growth and survival.

The mechanisms by which this compound exerts its effects include:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
  • Apoptosis Induction : Studies using annexin V-FITC assays indicate that this compound can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis shows that treatment with this compound can lead to cell cycle arrest in the G0/G1 phase.

Case Studies

A notable case study involved the synthesis of thiourea derivatives containing benzo[d][1,3]dioxole moieties. These derivatives were tested for their anticancer activity and demonstrated significant cytotoxicity against multiple cancer cell lines while showing minimal toxicity towards normal cells . This highlights the potential therapeutic window for compounds like this compound.

Q & A

Q. What are the established synthetic routes for 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with functionalization of the pyridazinone core. Key steps include:

  • Nucleophilic substitution to attach the benzo[d][1,3]dioxol-5-yl group at the pyridazinone C3 position.
  • Acetylation of the mesitylamine moiety followed by coupling to the pyridazinone intermediate via a linker (e.g., acetic acid derivatives). Reaction optimization (e.g., temperature, solvent polarity, and catalyst use) is critical. For example, polar aprotic solvents like DMF improve solubility of intermediates, while palladium catalysts may enhance coupling efficiency .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of substituents, with aromatic protons in the benzo[d][1,3]dioxole moiety appearing as singlet peaks (δ 6.7–7.1 ppm). The mesityl group’s methyl protons resonate as a singlet near δ 2.3 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ 434.16; observed 434.15) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can contradictory results in biological activity assays (e.g., antioxidant vs. pro-oxidant effects) be systematically addressed?

Contradictions may arise from assay conditions (e.g., DMSO concentration affecting radical scavenging) or redox-state-dependent behavior. Mitigation strategies include:

  • Dose-response profiling : Test across a wide concentration range (1–100 µM) to identify biphasic effects.
  • Mechanistic validation : Use spin-trapping agents (e.g., DMPO) in EPR spectroscopy to confirm radical scavenging .
  • Cell-based assays : Compare results in normal vs. oxidative stress-induced cell lines to contextualize activity .

Q. What computational approaches are suitable for predicting binding affinities to target proteins (e.g., kinases or oxidoreductases)?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs for antioxidant enzymes) to identify key interactions (e.g., hydrogen bonds with the pyridazinone oxygen).
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) to evaluate conformational flexibility of the mesityl group .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with experimental IC50_{50} values to guide structural optimization .

Q. How can reaction byproducts from the synthesis be identified and minimized?

  • LC-MS/MS : Detect and quantify impurities (e.g., unreacted mesitylamine or oxidized pyridazinone derivatives).
  • Optimized workup : Use silica gel chromatography with ethyl acetate/hexane gradients to separate byproducts.
  • In situ monitoring : Employ FTIR to track reaction progress (e.g., disappearance of carbonyl peaks from intermediates) .

Q. What strategies are effective for studying synergistic effects in multi-target therapies involving this compound?

  • Combinatorial screening : Pair the compound with standard antioxidants (e.g., ascorbic acid) in checkerboard assays to calculate synergy scores (e.g., Chou-Talalay method).
  • Transcriptomics : RNA-seq analysis of treated cells identifies upregulated pathways (e.g., Nrf2/ARE signaling) to elucidate mechanistic synergy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.